6-(4-Fluoro-phenyl)-2-oxo-1,2,3,6-tetrahydro-pyrimidine-4-carboxylic acid
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Description
The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrimidines can be synthesized in a variety of effective ways using metal-catalyzed steps . The important role that different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of pyrimidines is well-documented .Scientific Research Applications
Antimicrobial Properties
The compound "6-(4-Fluoro-phenyl)-2-oxo-1,2,3,6-tetrahydro-pyrimidine-4-carboxylic acid" and its derivatives demonstrate significant antimicrobial properties. Research has shown that certain pyrimidine derivatives, like 2-oxo-4-phenyl-6-styryl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid, have been complexed with metals and evaluated for their antimicrobial activities against pathogenic bacteria and fungi, indicating their potential as new groups of antibacterial and antifungal agents (Dhankar et al., 2012).
Spectroscopic Characterization
The chemical and physical properties of pyrimidine derivatives can be characterized by various spectroscopic methods. For instance, the structural details of the ligand and its metal complexes have been elucidated using microanalysis, IR, NMR, UV-vis spectroscopy, magnetic susceptibility, and TGA-DTA analyses, providing a detailed understanding of their molecular configuration and interactions with other substances (Dhankar et al., 2012).
Molecular Docking and Chemical Calculations
Pyrimidine derivatives are also crucial in medicinal and pharmaceutical applications due to their structural significance. Detailed chemical calculations like Ab Initio and Density Functional Theory (DFT) have been employed to predict the optimized geometry and understand the role of specific atoms in intermolecular interactions. These compounds have been studied for their potential in molecular docking with human estrogen receptors, suggesting their significance in drug design and pharmaceutical research (Gandhi et al., 2016).
Quantum Chemical Calculations
Quantum chemical calculations are pivotal in understanding the electronic structure and chemical reactivity of pyrimidine derivatives. These calculations, including the analysis of HOMO and LUMO energies, help in predicting the behavior of molecules during chemical reactions and in understanding their stability and interaction with other molecules (Gandhi et al., 2016).
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3/c12-7-3-1-6(2-4-7)8-5-9(10(15)16)14-11(17)13-8/h1-5,8H,(H,15,16)(H2,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMWQYJWPHGZOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C=C(NC(=O)N2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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